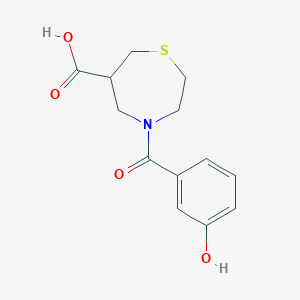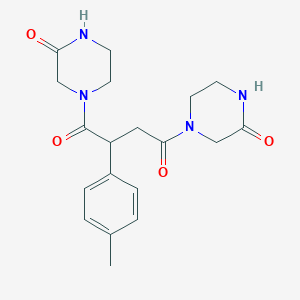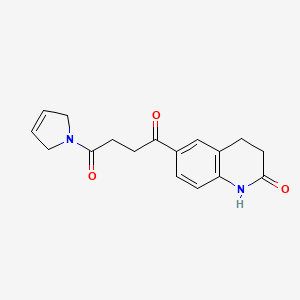
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is a complex organic compound that features a thiazepane ring substituted with a hydroxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the hydroxybenzoyl group and the carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the thiazepane ring.
4-Hydroxybenzoic acid: Similar aromatic structure but different functional groups.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is unique due to the combination of its hydroxybenzoyl group, thiazepane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-11-3-1-2-9(6-11)12(16)14-4-5-19-8-10(7-14)13(17)18/h1-3,6,10,15H,4-5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLOHQLPAMEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1C(=O)C2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;4-[(2-cyclopropyl-2-methylpropyl)amino]-2,3-dimethyl-4-oxobutanoate](/img/structure/B7409499.png)
![(1R,2R)-2-[4-(dimethylamino)phenyl]-N-(2-methylsulfonylethyl)cyclopropane-1-carboxamide](/img/structure/B7409502.png)

![1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrimidin-4-yl)urea](/img/structure/B7409510.png)

![3-[Cyclopropyl-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)amino]propanoic acid](/img/structure/B7409532.png)
![[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]-[3-(2H-tetrazol-5-yl)thiomorpholin-4-yl]methanone](/img/structure/B7409534.png)
![4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B7409538.png)
![3,5-Bis(difluoromethyl)-1-(6-oxaspiro[4.5]decan-9-yl)pyrazole](/img/structure/B7409546.png)
![(3R,4R)-N-[(4-oxo-1H-pyridin-2-yl)methyl]-4-phenylthiolane-3-carboxamide](/img/structure/B7409564.png)

![3-[(1-Benzylpiperidin-3-yl)methylcarbamoyl]-4-chlorobenzoic acid](/img/structure/B7409581.png)
![4-[[4-(Dimethylamino)quinoline-2-carbonyl]amino]cyclopentene-1-carboxylic acid](/img/structure/B7409587.png)
![5-(2-Cyclopropyl-4-oxopiperidine-1-carbonyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7409595.png)
